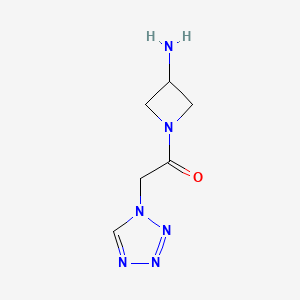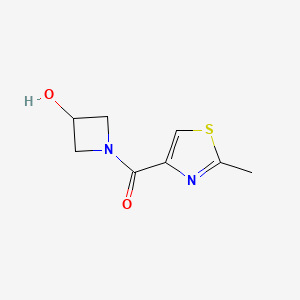
4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid
Übersicht
Beschreibung
The compound “4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid” is a complex organic molecule. The “o-Tolyl” part refers to a tolyl group, which is a functional group related to toluene . They are aryl groups commonly found in the structure of diverse chemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as o-Tolyl derivatives are often synthesized through various coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The tolyl group would contribute a benzene ring structure, while the thiadiazole would introduce a five-membered ring containing both sulfur and nitrogen .
Chemical Reactions Analysis
The compound would likely participate in a variety of chemical reactions. For instance, isocyanates are known to be reactive towards a variety of nucleophiles including alcohols, amines, and even water .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, tolyl groups are considered nonpolar and hydrophobic .
Wissenschaftliche Forschungsanwendungen
Pharmaceuticals: Antidiabetic Applications
4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid has shown promise in the field of antidiabetic medication. Its structural similarity to compounds that exhibit α-glucosidase inhibitory activity suggests potential use in managing diabetes by regulating blood sugar levels. This is particularly relevant given the compound’s higher α-glucosidase inhibition activity compared to standard drugs like acarbose .
Organic Synthesis: Ester Formation
In organic chemistry, this compound can be utilized in the synthesis of esters, which are vital in creating a variety of organic molecules. The compound’s ability to act as a catalyst in ester formation could streamline synthetic processes, making it a valuable tool for chemists .
Biological Research: Antimicrobial Properties
The thiadiazole ring present in the compound is known for its antimicrobial properties. This makes it a candidate for developing new antibacterial and antifungal agents, especially in the face of rising antibiotic resistance .
Cancer Research: Antiproliferative Activity
Compounds with a thiadiazole core have been associated with antiproliferative activity against various cancer cell lines. Research into the specific applications of 4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid could uncover new pathways for cancer treatment .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound would likely depend on its potential applications. For instance, quinazolinone and quinazoline derivatives, which share some structural similarities with this compound, have been studied for their potential use in the synthesis of antiviral, antihypertensive, and antifungal drugs .
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)thiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-2-3-5-7(6)8-9(10(13)14)15-12-11-8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUJRSSDFLCPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(SN=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(o-Tolyl)-1,2,3-thiadiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]oxazol-2-yl)butan-1-amine](/img/structure/B1466484.png)

![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1466488.png)
![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466489.png)
![[2-(4-Bromo-3-fluorophenoxy)-ethyl]-dimethylamine](/img/structure/B1466492.png)

![1-{[(2-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466494.png)
![7-Oxa-11-azaspiro[5.6]dodecane](/img/structure/B1466496.png)


![1-[(3,4-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466500.png)
![2-{[(1-Hydroxycyclohexyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466501.png)
![1-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466502.png)
![1-[(1-Hydroxycyclopentyl)methyl]azetidin-3-ol](/img/structure/B1466503.png)